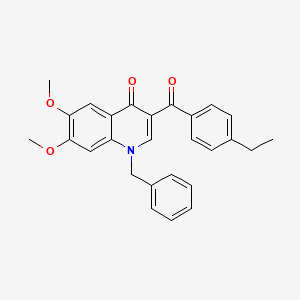
1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzoyl chloride with 6,7-dimethoxy-1,4-dihydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the benzyl or ethylbenzoyl groups, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its anticancer properties due to its ability to interfere with cell signaling pathways.
Industry: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.
類似化合物との比較
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Isoquinoline: A structural isomer of quinoline with distinct biological activities.
4-Hydroxy-2-quinolone: Known for its antimicrobial properties and used in various pharmaceutical applications.
Uniqueness: 1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a promising candidate for drug development.
生物活性
1-Benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinolines, characterized by a fused bicyclic structure containing a nitrogen atom. Its chemical formula is C24H29NO3, and it features multiple functional groups that may contribute to its biological activity. The structural representation is as follows:
Antiviral Activity
Research indicates that derivatives of quinolines exhibit significant antiviral properties. For instance, related compounds have been studied for their efficacy against HIV-1. A study demonstrated that certain analogues displayed nanomolar range activity against wild-type HIV-1 and several mutant strains with IC50 values below 1 µM . This suggests that this compound may possess similar antiviral properties.
The mechanisms by which quinoline derivatives exert their biological effects often involve interaction with specific enzymes or receptors. For example, some compounds inhibit key enzymes involved in viral replication or fungal cell wall synthesis. Understanding these pathways can help in elucidating the biological activity of this compound.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Compound | Activity | Target | IC50 Value |
|---|---|---|---|
| 4-benzylpyridinones | Antiviral | HIV-1 RT | < 1 µM |
| Ethylzingerone | Antifungal | Candida albicans | Not specified |
These findings underscore the potential for further investigation into the biological activities of this compound.
特性
IUPAC Name |
1-benzyl-3-(4-ethylbenzoyl)-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-4-18-10-12-20(13-11-18)26(29)22-17-28(16-19-8-6-5-7-9-19)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBUPUMAFPXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













